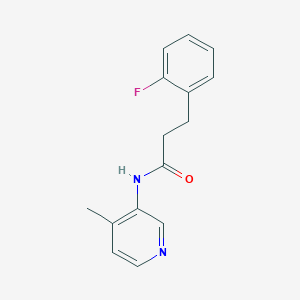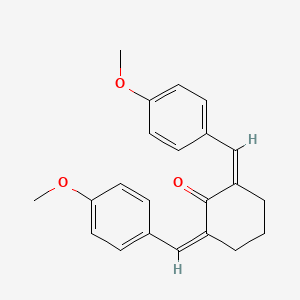
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide, also known as FMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide exerts its therapeutic effects through several mechanisms of action. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are often overexpressed in cancer cells. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to activate the Nrf2/ARE pathway, which plays a role in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Direcciones Futuras
There are several future directions for 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide research. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide could be further studied for its potential as a combination therapy with other anticancer agents. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide could be studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the pharmacokinetics and toxicology of 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide.
In conclusion, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide is a promising compound with potential therapeutic applications in cancer and neurological disorders. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Métodos De Síntesis
The synthesis of 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide involves the reaction of 2-fluorobenzoyl chloride with 4-methyl-3-pyridylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide in high yield and purity.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been studied for its potential therapeutic applications in several areas, including cancer and neurological disorders. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11-8-9-17-10-14(11)18-15(19)7-6-12-4-2-3-5-13(12)16/h2-5,8-10H,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFPSTBMBIOUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)




![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)
![7-(4-bromobutoxy)-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one](/img/structure/B7451245.png)


